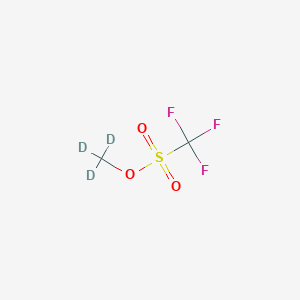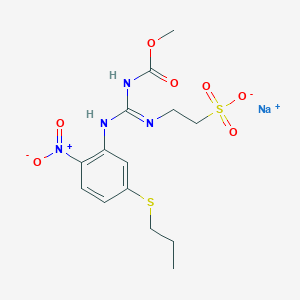
Methyl-d3 triflate
Descripción general
Descripción
Methyl-d3 Triflate is a commonly used methylating reagent used in synthetic preparations of organic compounds . It is a strong methylating reagent, commonly used for the pre-methylation of polysaccharides under mild basic conditions .
Chemical Reactions Analysis
Metal triflates have shown a large variety of possibilities as catalysts in organic reactions. Some selected examples of their catalytic activity, in particular in C−O and C−C bond formation are presented . Methyl triflate will alkylate many functional groups which are very poor nucleophiles such as aldehydes, amides, and nitriles . It does not methylate benzene or the bulky 2,6-di- tert -butylpyridine .
Physical And Chemical Properties Analysis
Methyl-d3 triflate is a liquid with a refractive index of n20/D 1.325 (lit.) and a boiling point of 94-99 °C (lit.). It has a density of 1.477 g/mL at 25 °C (lit.) .
Aplicaciones Científicas De Investigación
Methylating Reagent in Organic Synthesis
Methyl-d3 triflate is a powerful methylating reagent used in synthetic preparations of organic compounds . It’s used to introduce a methyl group into a molecule, which can significantly alter the molecule’s properties and reactivity.
Labeling Reagent
Methyl-d3 triflate has found widespread use as a labeling reagent for diverse compounds, such as proteins, nucleic acids, and carbohydrates . The labeled compounds demonstrate ease of detection and quantification through the application of mass spectrometry .
Mass Spectrometry
The mechanism of action of Methyl-d3 triflate involves the substitution of a hydrogen atom with a deuterium atom within the target compound . This labeling process leaves the chemical and physical properties of the compound largely unaffected, but it results in an increase of three atomic mass units . This subtle alteration allows for effective detection and quantification of the labeled compound via mass spectrometry .
Synthesis of Triflate Ionic Liquids
These ionic liquids have a wide range of applications, including as solvents for chemical reactions and in electrochemical devices .
Research and Development
Due to its unique properties, Methyl-d3 triflate is often used in research and development laboratories. It’s used in the study of reaction mechanisms, the development of new synthetic methodologies, and the synthesis of novel compounds .
Isotope Labeling
Methyl-d3 triflate is used in isotope labeling, a technique used in chemical and biochemical research. Isotope labeling involves the substitution of one or more atoms in a molecule with an atom of the same chemical element but a different isotope . This can provide valuable insights into the behavior and properties of the molecule .
Mecanismo De Acción
Target of Action
Methyl-d3 triflate, also known as Methyl-d3 trifluoromethane sulfonate, is a methylating reagent used in synthetic preparations of organic compounds . Its primary targets are organic compounds that require methylation, including diverse compounds such as proteins, nucleic acids, and carbohydrates .
Mode of Action
The mechanism of action of Methyl-d3 triflate involves the substitution of a hydrogen atom with a deuterium atom within the target compound . This labeling process leaves the chemical and physical properties of the compound largely unaffected, but it results in an increase of three atomic mass units . This subtle alteration allows for effective detection and quantification of the labeled compound via mass spectrometry, facilitating valuable insights in scientific research .
Result of Action
The primary result of Methyl-d3 triflate’s action is the methylation of target compounds, which can facilitate their detection and quantification via mass spectrometry . This can provide valuable insights in scientific research, particularly in the study of the target compounds’ roles and functions in various biological processes.
Action Environment
The efficacy and stability of Methyl-d3 triflate can be influenced by various environmental factors. For instance, it’s recommended to be stored at a temperature of 2-8°C , suggesting that temperature can affect its stability Furthermore, its reactivity may be influenced by the pH and the presence of other chemicals in the reaction environment.
Safety and Hazards
Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .
Direcciones Futuras
Metal triflates have shown a large variety of possibilities as catalysts in organic reactions. Some selected examples of their catalytic activity, in particular in C−O and C−C bond formation are presented . This suggests that Methyl-d3 triflate could potentially be used in a wide range of organic reactions in the future.
Propiedades
IUPAC Name |
trideuteriomethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDBPQYVWXNSJ-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583675 | |
| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3 triflate | |
CAS RN |
73900-07-9 | |
| Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 73900-07-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)











